molecular formula C8H3F15N2 B1306075 Perfluorooctanamidine CAS No. 307-31-3

Perfluorooctanamidine

Cat. No.: B1306075
CAS No.: 307-31-3
M. Wt: 412.1 g/mol
InChI Key: VHJKOLAKAFYZMC-UHFFFAOYSA-N
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Description

Perfluorooctanamidine is a synthetic compound with the molecular formula C8H4ClF15N2. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their high stability and resistance to degradation . This compound is characterized by its unique structure, which includes a perfluorinated carbon chain and amidine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluorooctanamidine typically involves the reaction of perfluorooctanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Perfluorooctanamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluorooctanamidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluorooctanamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cell membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluorooctanamidine is unique due to its amidine functional groups, which confer distinct chemical properties compared to other perfluorinated compounds. These properties include enhanced reactivity in certain chemical reactions and specific interactions with biological molecules .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKOLAKAFYZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F15N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381151
Record name Perfluorooctanamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-31-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctanamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorooctanamidine
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Perfluorooctanamidine
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Perfluorooctanamidine
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Perfluorooctanamidine
Reactant of Route 5
Perfluorooctanamidine
Reactant of Route 6
Perfluorooctanamidine

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